3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate
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Overview
Description
3,4-Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate is a heterocyclic compound featuring an oxadiazole ring substituted with two methyl groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl oxalate with hydrazine derivatives, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide or a metal catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3,4-Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing into its potential as a precursor for drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3,4-dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with molecular targets.
Comparison with Similar Compounds
Dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate: Similar structure with ethyl groups instead of methyl groups.
Uniqueness: 3,4-Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups enhances its stability and reactivity compared to its ethyl-substituted counterparts. Additionally, the oxadiazole ring provides a versatile platform for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
65423-00-9 |
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Molecular Formula |
C6H6N2O5 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate |
InChI |
InChI=1S/C6H6N2O5/c1-11-5(9)3-4(6(10)12-2)8-13-7-3/h1-2H3 |
InChI Key |
UBMIEGARKVLESA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NON=C1C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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